molecular formula C13H10N2O4 B4574803 4-hydroxy-3-nitro-N-phenylbenzamide

4-hydroxy-3-nitro-N-phenylbenzamide

Cat. No.: B4574803
M. Wt: 258.23 g/mol
InChI Key: VEOWLACURHLIGW-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitro-N-phenylbenzamide is a benzamide derivative featuring a hydroxyl group at the 4-position and a nitro group at the 3-position on the benzamide ring, with an N-phenyl substituent. This compound’s electronic and steric properties are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group, creating a push-pull effect that may enhance its reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name

4-hydroxy-3-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-12-7-6-9(8-11(12)15(18)19)13(17)14-10-4-2-1-3-5-10/h1-8,16H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOWLACURHLIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

N-(4-Hydroxyphenyl)-4-nitrobenzamide ()
  • Structure : Nitro at 4-position (benzamide ring); hydroxyl at 4-position (N-phenyl group).
  • Electronic Profile : The para-nitro group strongly withdraws electrons, while the para-hydroxyl donates electrons via resonance.
  • Impact : Enhances thermal oxidation stability (up to 300°C) and solubility in polar solvents due to amide and ether linkages .
  • Crystallography : Planar structure (90% planarity) with a dihedral angle of 2.31° between rings, stabilized by N–H···O and O–H···O hydrogen bonds forming layered stacks .
4-Nitro-N-(3-nitrophenyl)benzamide ()
  • Structure : Nitro groups at 4-position (benzamide) and 3-position (N-phenyl).
  • Electronic Profile : Dual nitro groups create a strong electron-deficient aromatic system.
  • Impact : Reduced solubility compared to hydroxyl-containing analogs but increased thermal stability (>250°C). Synthesized via 3-nitroaniline and 4-nitrobenzoyl chloride, yielding a derivative for analytical applications .
N-(2-Nitrophenyl)-4-bromo-benzamide ()
  • Structure : Bromo at 4-position (benzamide); nitro at 2-position (N-phenyl).
  • Electronic Profile : Bromo (electron-withdrawing) and nitro (meta-directing) groups reduce ring electron density.
  • Impact : Steric hindrance from bromo may limit packing efficiency, as evidenced by two molecules per asymmetric unit .

Hydrogen Bonding and Crystal Packing

  • Hydroxyl-Containing Analogs :
    • N-(4-Hydroxyphenyl)-4-nitrobenzamide forms extensive hydrogen-bonded layers along the [1 0 1] direction, critical for its high thermal stability .
    • 4-Hydroxy-3-nitro-N-phenylbenzamide likely exhibits similar O–H···O and N–H···O interactions, though nitro at 3-position may alter bond angles.
  • Nitro-Only Analogs :
    • 4-Nitro-N-(3-nitrophenyl)benzamide lacks hydroxyl groups, relying on weaker C–H···O interactions, resulting in lower melting points .

Thermal and Chemical Stability

Compound Thermal Stability (°C) Key Stabilizing Features
N-(4-Hydroxyphenyl)-4-nitro >300 Hydrogen bonding, planar structure
4-Nitro-N-(3-nitrophenyl) ~250 Dual nitro groups, rigid packing
N-(3-Chlorophenethyl)-4-nitro Not reported Chlorine steric effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-hydroxy-3-nitro-N-phenylbenzamide
Reactant of Route 2
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